4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid
Description
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid (CAS: 2096336-27-3) is a boronic acid derivative featuring a cyclopentyloxy substituent at the para position, two fluorine atoms at meta positions (3 and 5), and a methyl group at the ortho position (2). This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its electron-withdrawing fluorine atoms and steric bulk from the cyclopentyloxy group. Its molecular weight is approximately 300.59 g/mol, with a reported purity of 97% .
Properties
IUPAC Name |
(4-cyclopentyloxy-3,5-difluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-7-9(13(16)17)6-10(14)12(11(7)15)18-8-4-2-3-5-8/h6,8,16-17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLLRBRMAQTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC2CCCC2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3,5-difluoro-2-methylphenol, is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)-3,5-difluoro-2-methylphenol.
Borylation: The phenol derivative is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group to the phenyl ring, yielding 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol derivatives.
Reduction: Modified phenyl ring derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Cross-Coupling Reactions:
The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates the coupling with aryl halides, making it a valuable reagent in synthetic organic chemistry .
Synthesis of Complex Molecules:
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that lead to the development of new materials and chemicals with specific properties .
Biological Applications
Drug Development:
Research indicates that boron-containing compounds, including 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid, have potential applications in drug development. They are being investigated for their ability to act as therapeutic agents against various diseases due to their unique reactivity and ability to form stable complexes with biological molecules .
Bioactive Molecules:
The compound's structure allows it to be explored as a scaffold for creating novel bioactive molecules. Its derivatives are being studied for their biological activities, including anticancer and anti-inflammatory properties, which could lead to new therapeutic agents .
Medicinal Chemistry Applications
Pharmaceuticals:
In medicinal chemistry, 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid is being evaluated for its role in synthesizing pharmaceuticals. Its ability to facilitate the formation of complex drug-like structures makes it a candidate for further research in drug formulation and delivery systems .
Therapeutic Agents:
The compound is also being assessed for its potential as a therapeutic agent in treating various conditions, including cancer and metabolic disorders. Its effectiveness in these roles is still under investigation but shows promise based on preliminary studies .
Industrial Applications
Material Science:
In industry, this compound is used in the production of advanced materials and polymers with tailored properties. The incorporation of boronic acids into polymer matrices can enhance material performance, such as thermal stability and mechanical strength .
Agrochemicals:
The compound's applications extend to agrochemicals where it may be used to develop herbicides or pesticides that require specific chemical interactions with plant systems .
Case Studies
| Application Area | Description | References |
|---|---|---|
| Chemical Synthesis | Used in Suzuki-Miyaura cross-coupling reactions for complex organic synthesis | |
| Drug Development | Investigated as a scaffold for new therapeutic agents | |
| Material Science | Employed in creating advanced polymers with enhanced properties | |
| Agrochemical Development | Potential use in developing new herbicides or pesticides |
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural features distinguish it from analogous fluorinated phenylboronic acids (Table 1):
Key Observations :
- The dual fluorine atoms at positions 3 and 5 enhance electron-withdrawing effects, which may stabilize the boronic acid and influence reactivity .
- Methyl Group: The ortho-methyl group adds steric hindrance, which could further modulate reactivity and solubility compared to non-methylated analogs .
Physical Properties and Commercial Viability
- Purity and Cost : The target compound’s purity (97%) is comparable to analogs (>97–98%), but its discontinued status and higher molecular complexity likely increase synthesis costs.
- Thermal Stability : Analogs like 3-fluoro-4-methoxyphenylboronic acid exhibit high melting points (206–211°C) , suggesting that the target compound’s thermal behavior may differ due to its bulky substituents.
Biological Activity
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Boronic acids have been recognized for their ability to interact with various biological targets, particularly in the modulation of enzyme activity. The specific mechanism of action for 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid involves:
- Inhibition of Proteasomes : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation and regulation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death in cancer cells.
- Targeting Kinases : The compound may also act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid. In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines.
- Case Study : A study conducted on breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity.
Research Findings
Safety and Toxicology
While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Preliminary data suggest moderate toxicity levels; however, detailed studies are necessary to evaluate long-term effects and therapeutic windows.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. For example, cyclopentyloxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions, while fluorine and methyl groups are added using directed ortho-metalation or halogenation followed by Suzuki coupling. A key step is ensuring regioselectivity in substituent placement, as seen in structurally similar compounds like 4-chloro-3-ethoxyphenylboronic acid . Purification often involves recrystallization or chromatography, with purity verification via HPLC (>97% purity thresholds are standard, as noted for analogous boronic acids) .
Q. How is the purity and stability of this compound validated in laboratory settings?
- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards. Thermal stability is evaluated via differential scanning calorimetry (DSC) to determine melting points (e.g., mp 144–217°C for related fluorophenylboronic acids ). Stability under inert atmospheres (e.g., N₂) is critical to prevent boronic acid dehydration, and storage at –20°C in anhydrous solvents like THF is recommended .
Q. What are its primary applications in organic synthesis?
- Methodological Answer : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs, leveraging the boronic acid group’s reactivity with aryl halides. The cyclopentyloxy group enhances steric hindrance, potentially improving selectivity in coupling with ortho-substituted aryl partners . Applications in drug discovery include synthesizing kinase inhibitors or fluorinated bioactive molecules, where the difluoro and methyl groups modulate electronic and steric properties .
Advanced Research Questions
Q. How do electron-withdrawing substituents (fluoro groups) and steric effects (cyclopentyloxy) influence its reactivity in cross-coupling reactions?
- Methodological Answer : The 3,5-difluoro substituents increase the electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions. However, the bulky cyclopentyloxy group at the 4-position may hinder catalyst accessibility, requiring optimization of palladium ligands (e.g., SPhos or XPhos) to balance reactivity and steric demand . Computational studies (DFT) can model transition states to predict regioselectivity, as demonstrated for analogous dichlorophenylboronic acids .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, base strength). Systematic screening using Design of Experiments (DoE) is recommended, testing parameters like temperature (60–100°C), solvent (DME vs. THF), and base (K₂CO₃ vs. CsF). Cross-referencing with structurally similar compounds (e.g., 4-butoxy-3,5-dichlorophenylboronic acid) helps identify optimal conditions . Contradictions in yields may also stem from impurities in starting materials, necessitating rigorous pre-reaction analysis .
Q. How can its biological activity be systematically evaluated for drug discovery?
- Methodological Answer : In vitro assays against cancer cell lines (e.g., MTT assay) and microbial strains (MIC determination) are standard. For example, fluorophenylboronic acids exhibit moderate-to-high anticancer activity in comparative studies . Structure-activity relationship (SAR) models can correlate substituent effects (e.g., fluoro vs. methoxy groups) with bioactivity, guided by docking studies targeting enzymes like proteases or kinases.
Q. What computational tools predict its behavior in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., Fukui indices for electrophilicity) and transition states in cross-coupling. Molecular dynamics simulations assess solubility and aggregation tendencies in solvents, critical for reaction scalability. These tools are validated against experimental data from analogues like 3-fluorophenylboronic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
